2-chloro-N-methylsulfonylacetamide

Description

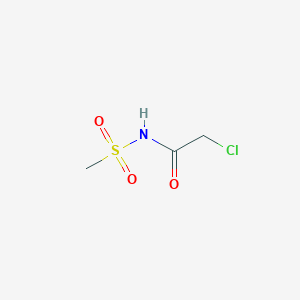

2-Chloro-N-(methylsulfonyl)acetamide (CAS 202658-88-6) is an organosulfur compound characterized by a chloroacetamide backbone substituted with a methylsulfonyl group (–SO₂CH₃) on the nitrogen atom. The methylsulfonyl moiety enhances the compound’s electronegativity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-chloro-N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLFBPWLPOUGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635133 | |

| Record name | 2-Chloro-N-(methanesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202658-88-6 | |

| Record name | 2-Chloro-N-(methanesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methylsulfonylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-N-(methylsulfonyl)acetamide typically involves the reaction of chloroacetyl chloride with methanesulfonamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

2-Chloro-N-(methylsulfonyl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Scientific Research Applications

2-Chloro-N-(methylsulfonyl)acetamide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of other chemical compounds.

Biology: It is involved in the preparation of biologically active molecules.

Medicine: It is used in the development of pharmaceutical compounds.

Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(methylsulfonyl)acetamide involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data

Key Research Findings

Substituent Effects on Bioactivity

- Antimicrobial Activity : Derivatives with heterocyclic substituents (e.g., benzothiazole in compound 16 or thiazole in compound 17) exhibit enhanced antimicrobial properties compared to alkyl-substituted analogues. The sulfonyl group in 2-chloro-N-(methylsulfonyl)acetamide may similarly modulate interactions with microbial enzymes .

- Herbicidal Activity : Chloroacetamide herbicides like acetochlor and metolachlor rely on lipophilic substituents (e.g., ethoxymethyl) for soil adsorption and plant uptake. In contrast, the polar sulfonyl group in 2-chloro-N-(methylsulfonyl)acetamide may limit its herbicidal utility but enhance solubility for pharmaceutical applications .

Structural and Conformational Insights

- Crystal Packing : In 2-chloro-N-(3-methylphenyl)acetamide, the methyl group induces a syn conformation of the N–H bond relative to the aromatic ring, contrasting with the anti conformation observed in nitro-substituted analogues (e.g., 2-chloro-N-(3-nitrophenyl)acetamide). The sulfonyl group in 2-chloro-N-(methylsulfonyl)acetamide likely promotes distinct hydrogen-bonding networks due to its strong electron-withdrawing nature .

- Metabolic Stability: Chloroacetamide herbicides are metabolized in liver microsomes via oxidative pathways.

Biological Activity

2-Chloro-N-(methylsulfonyl)acetamide (CAS No. 202658-88-6) is a compound with notable biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₆ClNO₃S

- Molecular Weight : 171.60 g/mol

- Physical State : Solid at room temperature

- Hazard Classification : Harmful if swallowed; causes severe skin burns and eye damage.

The biological activity of 2-Chloro-N-(methylsulfonyl)acetamide is largely attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It operates by disrupting the bacterial cell wall synthesis, leading to cell lysis. Specifically, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating variable efficacy based on structural modifications of the compound .

- Anti-inflammatory Effects : Research indicates that 2-Chloro-N-(methylsulfonyl)acetamide can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various chloroacetamides, including 2-Chloro-N-(methylsulfonyl)acetamide, revealed:

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| 2-Chloro-N-(methylsulfonyl)acetamide | Effective | Less effective | Moderately effective |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Effective | Effective |

The results indicated that structural variations significantly influence the antimicrobial potency of chloroacetamides, with halogenated derivatives showing enhanced activity due to increased lipophilicity, facilitating membrane penetration .

Case Studies

- Case Study on Inflammation : In an experimental model of arthritis, administration of 2-Chloro-N-(methylsulfonyl)acetamide resulted in a significant reduction in joint swelling and pain scores compared to control groups. The compound's ability to lower levels of TNF-alpha and IL-6 was noted, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Resistance : A study focused on the rising resistance of Staphylococcus aureus to conventional antibiotics found that 2-Chloro-N-(methylsulfonyl)acetamide retained efficacy against methicillin-resistant strains (MRSA), suggesting its potential role in developing new therapeutic strategies against resistant pathogens .

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-N-(methylsulfonyl)acetamide suggests favorable absorption characteristics, with studies indicating:

- Absorption : Rapid absorption through the gastrointestinal tract.

- Distribution : Widely distributed in tissues, with a preference for inflammatory sites.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to active metabolites that may contribute to its biological effects.

- Elimination : Excreted predominantly via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.